2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate

CAS No.: 88292-57-3

Cat. No.: VC2904483

Molecular Formula: C18H24BF4N

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88292-57-3 |

|---|---|

| Molecular Formula | C18H24BF4N |

| Molecular Weight | 341.2 g/mol |

| IUPAC Name | 2,6-diethyl-4-phenyl-1-propylpyridin-1-ium;tetrafluoroborate |

| Standard InChI | InChI=1S/C18H24N.BF4/c1-4-12-19-17(5-2)13-16(14-18(19)6-3)15-10-8-7-9-11-15;2-1(3,4)5/h7-11,13-14H,4-6,12H2,1-3H3;/q+1;-1 |

| Standard InChI Key | LQXQUBVZUFSXDJ-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1CC)C2=CC=CC=C2)CC |

| Canonical SMILES | [B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1CC)C2=CC=CC=C2)CC |

Introduction

Chemical Properties and Structure

Molecular Characteristics

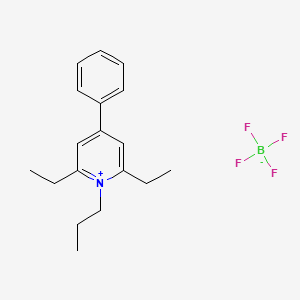

The molecular structure of 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate consists of a pyridinium cation with a tetrafluoroborate anion. The following table summarizes its key molecular characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 2,6-diethyl-4-phenyl-1-propylpyridin-1-ium;tetrafluoroborate |

| CAS Number | 88292-57-3 |

| Molecular Formula | C₁₈H₂₄BF₄N |

| Molecular Weight | 341.2 g/mol |

| PubChem Compound ID | 154726155 |

The compound features a pyridinium ring with ethyl groups at positions 2 and 6, creating steric hindrance that affects its reactivity patterns. The phenyl group at position 4 contributes to the compound's aromaticity and electronic properties, while the propyl chain attached to the nitrogen atom influences its solubility characteristics. The tetrafluoroborate counterion (BF₄⁻) balances the positive charge of the pyridinium cation, contributing to the compound's stability and ionic liquid properties.

Structural Identifiers

For precise identification and structural representation, the following standardized chemical identifiers are available:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C18H24N.BF4/c1-4-12-19-17(5-2)13-16(14-18(19)6-3)15-10-8-7-9-11-15;2-1(3,4)5/h7-11,13-14H,4-6,12H2,1-3H3;/q+1;-1 |

| Standard InChIKey | LQXQUBVZUFSXDJ-UHFFFAOYSA-N |

| SMILES | B-(F)(F)F.CCC[N+]1=C(C=C(C=C1CC)C2=CC=CC=C2)CC |

| Canonical SMILES | B-(F)(F)F.CCC[N+]1=C(C=C(C=C1CC)C2=CC=CC=C2)CC |

These structural identifiers provide essential information for database searches, computational studies, and chemical analysis of 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate.

Classification and Characteristics

Ionic Liquid Classification

2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate is classified as a pyridinium-based ionic liquid, a category of compounds characterized by their unique physicochemical properties. Ionic liquids are generally defined as salts with melting points below 100°C, and many remain liquid at room temperature. They typically consist of bulky, asymmetric organic cations paired with inorganic or organic anions. The pyridinium cation in this compound, with its multiple alkyl substituents, contributes to the disruption of the crystalline lattice, resulting in the characteristic low melting point of ionic liquids.

Physical Properties

As a pyridinium-based ionic liquid, 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate exhibits several notable physical properties:

-

Low volatility, making it environmentally favorable compared to conventional volatile organic solvents

-

High thermal stability, allowing applications in high-temperature processes

-

Excellent solvation capabilities for a wide range of substances

-

Distinctive surfactant properties due to its ionic nature and molecular structure

-

Good electrochemical stability window, critical for electrochemical applications

These properties are typical of pyridinium-based ionic liquids, which have emerged as valuable alternatives to traditional solvents and reaction media in various chemical processes.

Applications

Electrochemical Applications

2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate has significant applications in electrochemistry, particularly in energy storage devices. The compound is utilized in batteries and supercapacitors due to its favorable ionic transport properties, which facilitate charge movement and enhance electrochemical reaction efficiency. Experimental studies have demonstrated that this ionic liquid exhibits superior transport properties compared to traditional solvents, making it particularly valuable in electrochemical systems.

The mechanism of action in electrochemical applications primarily revolves around its ionic characteristics, which facilitate efficient charge transport. The pyridinium cation and tetrafluoroborate anion create an environment conducive to ion mobility, which is essential for electrochemical processes. This enhanced ionic conductivity contributes to improved performance in various electrochemical devices and systems.

Catalytic Applications

In the field of chemical synthesis, 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate and similar pyridinium-based ionic liquids have been explored for their catalytic properties. These compounds can function as:

-

Reaction media for organic transformations

-

Catalysts or co-catalysts in specific reactions

-

Stabilizing agents for transition metal catalysts

Specifically, pyridinium-based ionic liquids have been utilized in the Morita-Baylis-Hilman reaction and in the synthesis of substituted tetrazoles, demonstrating their versatility in organic synthesis. Their unique ability to dissolve both polar and non-polar compounds, coupled with their thermal stability, makes them excellent media for a variety of chemical transformations.

Materials Science Applications

In materials science, 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate has utility due to its surfactant properties and ability to interact with various materials. Pyridinium-based ionic liquids are known to form organized structures at interfaces, making them valuable in the development of:

-

Advanced composite materials

-

Nanostructured materials with specific properties

-

Modified surfaces with tailored characteristics

The compound's ability to dissolve a wide range of substances also makes it valuable in materials processing and synthesis protocols that require homogeneous reaction environments.

Research Findings

Transport Properties

Experimental studies focusing on 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate have revealed significant findings regarding its transport properties. Research has demonstrated that this ionic liquid exhibits favorable transport characteristics compared to traditional solvents, which translates to enhanced efficiency in electrochemical reactions. These superior transport properties stem from the compound's ionic nature and molecular structure, which facilitate efficient movement of charged species within the liquid medium.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume